Structural Differentiation via N2-Aminoethyl Substituent vs. N2-BOC-Protected Analog
The target compound carries a free primary amine on its N2-aminoethyl side chain, distinguishing it from the commonly reported N2-BOC-protected analog (N2-BOC-N5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide, CAS 263719-86-4) . The free amine enables further derivatization (e.g., acylation, reductive amination, or coupling to carboxylate-bearing pharmacophores) without the deprotection step required for the BOC analog. The molecular weight difference (255.34 vs. 312.39 g/mol for the BOC analog) and the presence of an additional hydrogen bond donor (1 vs. 0) alter the compound's physicochemical profile .
| Evidence Dimension | N2 Substituent Identity and Derivatization Potential |
|---|---|
| Target Compound Data | N2 = CH₂CH₂NH₂ (free primary amine); MW = 255.34; HBD = 1; TPSA = 66.64 Ų |
| Comparator Or Baseline | N2-BOC-N5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 263719-86-4); MW = 312.39; HBD = 0 (BOC-protected) |
| Quantified Difference | MW reduction by 57.05 g/mol; gain of one H-bond donor; free amine available for direct conjugation |
| Conditions | Structural comparison based on reported chemical identities and computed properties |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the free amine eliminates a deprotection step, reducing synthetic step count and potentially improving overall yield and throughput in library synthesis.
